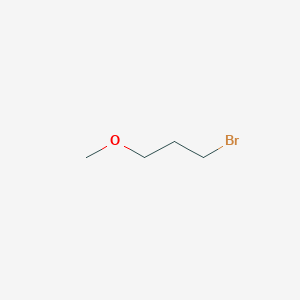

1-Bromo-3-methoxypropane

Descripción

Significance and Research Context

The significance of 1-bromo-3-methoxypropane lies in its versatility as a reagent in organic synthesis. guidechem.com It is primarily utilized as an alkylating agent, a role facilitated by the bromine atom, which acts as an effective leaving group in nucleophilic substitution reactions. innospk.comunilongindustry.com This characteristic allows for the introduction of the 3-methoxypropyl group into various molecular frameworks, a crucial step in the synthesis of numerous target compounds. guidechem.com

Research into this compound is often contextualized within the development of novel synthetic methodologies and the production of high-value chemicals. Its application spans across different domains of chemical research, from the synthesis of bioactive molecules to the preparation of advanced materials.

Scope of Academic Inquiry

Academic inquiry into this compound primarily focuses on its application in the synthesis of pharmaceutical intermediates and other specialized chemicals. innospk.comguidechem.com A significant area of research involves its use as a key intermediate in the synthesis of Brinzolamide, a medication used to treat ocular hypertension and open-angle glaucoma. innospk.comunilongindustry.comhsppharma.com Beyond this specific application, its reactivity is explored in broader medicinal chemistry for the development of other small drug molecules. innospk.com

Furthermore, the compound is a subject of study in materials science, where it is used in the preparation of polymers and other advanced materials. Researchers also investigate its role in organometallic chemistry and in the development of new reaction mechanisms. The physical and chemical properties of this compound, such as its boiling point, density, and solubility, are also of interest as they dictate its handling and reaction conditions. innospk.comsigmaaldrich.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H9BrO innospk.com |

| Molecular Weight | 153.02 g/mol sigmaaldrich.com |

| Appearance | Colorless to light yellow clear liquid innospk.comguidechem.com |

| Boiling Point | 103.5±13.0 °C to 132°C innospk.comhsppharma.com |

| Density | Approximately 1.3 to 1.37 g/cm³ innospk.comaksci.com |

| Flash Point | 30.6±26.4 °C to 43 °C innospk.comsigmaaldrich.com |

| Vapor Pressure | 6.6 hPa (at 20 °C) to 37.2±0.2 mmHg (at 25°C) innospk.comsigmaaldrich.com |

| Refractive Index | 1.440 to 1.449 innospk.comaksci.com |

| Solubility | Sparingly soluble in water, soluble in organic solvents guidechem.comvwr.com |

Compound Identification

| Identifier | Value |

| CAS Number | 36865-41-5 innospk.comguidechem.com |

| Synonyms | 3-Bromopropyl methyl ether, 1-Methoxy-3-bromopropane guidechem.com |

| InChI Key | CEVMYGZHEJSOHZ-UHFFFAOYSA-N sigmaaldrich.com |

| Canonical SMILES | COCCCBr guidechem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-6-4-2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVMYGZHEJSOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335324 | |

| Record name | 1-Bromo-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36865-41-5 | |

| Record name | 1-Bromo-3-methoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36865-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 3 Methoxypropane

Established Synthetic Routes

Conventional methods for synthesizing 1-bromo-3-methoxypropane are reliable and widely documented. These typically involve nucleophilic substitution where an alkoxide displaces a halide or a bromine atom is introduced onto an alcohol derivative.

Nucleophilic substitution, particularly the SN2 mechanism, is the most common strategy for creating the ether linkage or introducing the bromo group in this compound. masterorganicchemistry.comjk-sci.com The choice of precursors is critical and dictates the specific variation of the substitution reaction employed.

A classic and direct method for the synthesis of this compound is the reaction of 1,3-dibromopropane (B121459) with sodium methoxide (B1231860). This reaction is an example of the Williamson ether synthesis, where the methoxide ion (CH₃O⁻) acts as a nucleophile and displaces one of the bromine atoms on the propane (B168953) chain. masterorganicchemistry.comshaalaa.com

A typical laboratory procedure involves adding a methanol (B129727) solution of sodium methoxide to 1,3-dibromopropane and heating the mixture under reflux for several hours. chembk.com The reaction is selective for mono-substitution because the presence of the electron-donating ether group in the product makes the remaining C-Br bond less susceptible to a second nucleophilic attack. Following the reaction, the product is isolated by extraction and distillation. chembk.com

Table 1: Representative Reaction Conditions for Alkylation of 1,3-dibromopropane

| Parameter | Value | Source(s) |

| Reactants | 1,3-dibromopropane, Sodium methoxide | chembk.com |

| Solvent | Methanol | chembk.com |

| Temperature | Reflux | chembk.com |

| Reaction Time | 6 hours | chembk.com |

| Workup | Water addition, extraction with n-pentane, drying, and distillation | chembk.com |

Instead of 1,3-dibromopropane, other dihalogenated or mixed-halogenated propanes can serve as precursors. A notable example is the use of 1-bromo-3-chloropropane (B140262). google.comyogiintermediates.com In this case, the methoxide ion preferentially displaces the bromine atom, as the carbon-bromine bond is weaker and bromide is a better leaving group than chloride. This selectivity allows for the targeted synthesis of the desired product. The use of 1-bromo-3-chloropropane is considered economically advantageous due to its availability and cost-effectiveness. google.com The synthesis of this precursor is achieved via the anti-Markovnikov addition of hydrogen bromide to allyl chloride. google.comgoogle.com

An alternative to starting with a dihalogenated propane is to begin with an alcohol precursor, such as 3-methoxy-1-propanol. This alcohol can be converted to this compound by reaction with a brominating agent like phosphorus tribromide (PBr₃). lookchem.com This method involves the conversion of the hydroxyl group into a good leaving group, which is then displaced by a bromide ion.

Nucleophilic Substitution Approaches

Advanced Synthetic Approaches and Process Optimization

To improve the efficiency, cost-effectiveness, and environmental footprint of the synthesis, advanced methods and process optimization techniques have been developed. These often involve the use of catalysts.

Catalysts can significantly enhance the rate and yield of the synthesis of this compound and its analogues. Phase transfer catalysis is a particularly effective technique. In the synthesis of the related compound 1-chloro-3-methoxypropane (B29878) from 1-bromo-3-chloropropane and sodium methoxide, a phase transfer catalyst is employed to facilitate the reaction between reactants in different phases. google.com Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltrimethylammonium (B79724) chloride (BTMAC) are used in small quantities and have been shown to dramatically shorten reaction times and increase yields compared to the uncatalyzed reaction. google.com For instance, without a catalyst, the reaction may take over 24 hours to reach 45% conversion, whereas the catalyzed reaction proceeds to completion under milder conditions. google.com This methodology is highly suitable for industrial-scale production due to its efficiency and simple operation. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ijirset.com A key development in this area is the use of phase-transfer catalysis (PTC). ijirset.com

Phase-transfer catalysis facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). ijirset.com In the context of this compound synthesis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport a water-soluble nucleophile (like methoxide) into an organic phase to react with an organic substrate. ijirset.com

The advantages of using PTC in this synthesis include:

Faster reaction rates and higher yields : PTC can significantly accelerate reaction times and improve product conversion. ijirset.com

Milder reaction conditions : Reactions can often be carried out at lower temperatures, reducing energy consumption. google.com

Reduced use of hazardous solvents : PTC can eliminate the need for expensive or hazardous organic solvents that are required to dissolve all reactants in a single phase. ijirset.com By allowing the use of water, the process becomes inherently safer and more environmentally friendly. ijirset.com

Minimized waste : Higher yields and fewer byproducts contribute to a more atom-economical process. ijirset.com

For example, the synthesis of the related compound 1-chloro-3-methoxypropane from 1,3-bromochloropropane and sodium methoxide demonstrates the power of PTC. Without a catalyst, the reaction requires 24 hours with a conversion rate of only about 45%. google.com With a phase-transfer catalyst like benzyltrimethylammonium chloride (BTMAC), the reaction time is drastically reduced, and the yield is significantly higher. google.com This approach aligns with the core tenets of green chemistry by improving efficiency and reducing the environmental footprint of the synthesis. ijirset.com

Industrial-Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations, including cost-effectiveness, safety, efficiency, and waste management. googleapis.com Industrial processes prioritize the use of readily available, low-cost raw materials and highly efficient reaction conditions to ensure economic viability. google.comvulcanchem.com

A patented industrial method for a similar compound, 1-chloro-3-methoxypropane, highlights a scalable approach utilizing phase-transfer catalysis (PTC). google.com This process uses inexpensive and widely available 1,3-bromochloropropane as the starting material. google.com The synthesis involves reacting 1,3-bromochloropropane with sodium methoxide in an inert solvent like benzene, in the presence of a phase-transfer catalyst. google.comvulcanchem.com

Key considerations for industrial-scale synthesis include:

Raw Material Cost and Availability : The use of inexpensive starting materials like 1,3-bromochloropropane is crucial for cost-effective production. google.com

Reaction Time and Throughput : PTC significantly reduces reaction times from over 24 hours to between 5 and 10 hours, which dramatically increases the throughput of an industrial plant. vulcanchem.com

Yield and Purity : The PTC method can achieve high yields, with a reported yield of 92.8% at an optimal temperature of 80°C. vulcanchem.com This reduces the need for extensive and costly purification steps. googleapis.com

Catalyst Selection and Efficiency : The choice of phase-transfer catalyst is important. Benzyltrimethylammonium chloride (BTMAC) is noted as a particularly effective catalyst for this type of reaction. google.com

Process Safety and Control : Industrial synthesis requires careful control of reaction parameters such as temperature. The reaction is typically conducted at temperatures between 50-80°C to maximize conversion while ensuring safety. google.comvulcanchem.com

The table below outlines the optimized parameters for an industrial-scale PTC-based synthesis.

Table 2: Industrial Synthesis Parameters using Phase-Transfer Catalysis

| Parameter | Optimal Condition | Impact | Reference(s) |

|---|---|---|---|

| Starting Material | 1,3-Bromochloropropane | Low cost, readily available | google.com |

| Catalyst | Benzyltrimethylammonium chloride (BTMAC) | Reduces reaction time, increases yield | google.comvulcanchem.com |

| Temperature | 50–80°C | Maximizes conversion rate | google.comvulcanchem.com |

| Solvent | Benzene or Cyclohexane | Facilitates phase separation | vulcanchem.com |

| Reaction Time | 5–10 hours | High throughput | vulcanchem.com |

Reactivity and Reaction Mechanisms of 1 Bromo 3 Methoxypropane

Alkylation Reactions

As a potent alkylating agent, 1-bromo-3-methoxypropane is widely used in organic synthesis to introduce the 3-methoxypropyl group into various molecules. innospk.comchembk.com This reactivity is fundamental to its application in the synthesis of pharmaceuticals and other complex organic structures. innospk.com

Mechanism of Alkyl Bromide Displacement

The primary mechanism for alkylation reactions involving this compound is nucleophilic substitution. The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it an electrophilic center susceptible to attack by nucleophiles. When a nucleophile attacks this carbon, it forms a new bond, leading to the displacement of the bromide ion, which is a stable leaving group. Given its structure as a primary alkyl halide, these reactions predominantly follow the S(_N)2 (Substitution Nucleophilic Bimolecular) pathway. ulethbridge.ca This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the bromine atom (backside attack). vaia.comchemist.sg This leads to an inversion of stereochemical configuration if the carbon were chiral. ulethbridge.cavaia.com

Reactivity Towards Oxygen-Containing Nucleophiles (e.g., sodium methoxide)

This compound readily reacts with oxygen-containing nucleophiles. A notable example is its reaction with sodium methoxide (B1231860). In this reaction, the methoxide ion (CH(_3)O) acts as the nucleophile, attacking the primary carbon and displacing the bromide ion to form 1,3-dimethoxypropane. chembk.comruifuchemical.com This type of reaction is a classic example of Williamson ether synthesis. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the methoxide ion.

Another example involves the reaction with carboxylate ions. While specific examples with this compound are not prevalent in the provided search results, the general principle of S(_N)2 reaction applies, where a carboxylate would attack the electrophilic carbon to form an ester.

| Nucleophile | Reagent | Solvent | Product | Reaction Type |

| Methoxide | Sodium Methoxide | Methanol (B129727) | 1,3-Dimethoxypropane | S(_N)2 |

| Hydroxide | Sodium Hydroxide | Water | 3-Methoxypropan-1-ol | S(_N)2 |

Reactivity Towards Nitrogen-Containing Nucleophiles

Nitrogen-containing nucleophiles, such as amines, also react with this compound via alkylation. innospk.comevitachem.com Primary and secondary amines can be alkylated to introduce the 3-methoxypropyl group, leading to the formation of secondary and tertiary amines, respectively. brainly.com These reactions are crucial in the synthesis of various biologically active compounds. For instance, this compound is a key intermediate in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma, where it alkylates a nitrogen atom within the heterocyclic core. innospk.comchembk.comgoogle.com The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

| Nucleophile | Reagent | Product | Application |

| Amine | Secondary Amine | Tertiary Amine (e.g., Brinzolamide precursor) | Pharmaceutical Synthesis innospk.comchembk.comgoogle.com |

| Ammonia | Ammonia | 3-Methoxypropan-1-amine | Organic Synthesis brainly.com |

Reactivity Towards Other Heteroatom Nucleophiles (e.g., sulfur, phosphorus)

The electrophilic nature of this compound extends its reactivity to other heteroatom nucleophiles, including those containing sulfur and phosphorus. researchgate.net

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers. For example, it has been used to alkylate the trimethylammonium salt of 1-mercapto-ortho-carborane to produce carboranyl thioethers. researchgate.netmdpi.com This reaction proceeds smoothly, providing the desired product in good yield. mdpi.com

Phosphorus Nucleophiles: Phosphorus nucleophiles, such as phosphines and phosphides, can also be alkylated by this compound. These reactions lead to the formation of phosphonium (B103445) salts or phosphine (B1218219) derivatives, which are valuable intermediates in organic synthesis, for example, in the preparation of ligands for metal complexes. researchgate.net

| Nucleophile | Reagent | Product | Reaction Type |

| Thiolate | Trimethylammonium salt of 1-mercapto-ortho-carborane | 1-(3-Methoxypropylthio)-ortho-carborane | S(_N)2 researchgate.netmdpi.com |

| Phosphine | Phenylphosphine | (3-Methoxypropyl)phenylphosphine | S(_N)2 |

Nucleophilic Substitution Pathways (S(_N)1 vs. S(_N)2)

The competition between S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular) pathways is a central theme in the reactivity of alkyl halides. masterorganicchemistry.com

S(_N)2 Pathway : As a primary alkyl bromide, this compound strongly favors the S(_N)2 mechanism. This pathway involves a single-step reaction where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemist.sgmasterorganicchemistry.com The rate of an S(_N)2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. ulethbridge.cachemist.sg The lack of steric hindrance around the primary carbon atom makes it easily accessible for backside attack by nucleophiles, facilitating the S(_N)2 reaction. ulethbridge.cadoubtnut.com

S(_N)1 Pathway : The S(_N)1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. chemist.sgmasterorganicchemistry.com This pathway is favored for tertiary and, to a lesser extent, secondary alkyl halides due to the stability of the corresponding carbocations. chemist.sgmasterorganicchemistry.com For this compound, the formation of a primary carbocation is highly energetically unfavorable and unstable. chemist.sg Therefore, the S(_N)1 pathway is generally not observed under typical nucleophilic substitution conditions.

The presence of the ether oxygen atom three carbons away from the bromine does not significantly stabilize the primary carbocation through resonance or inductive effects to favor an S(_N)1 pathway.

Elimination Reactions and Side Product Formation

While nucleophilic substitution is the dominant reaction pathway for this compound, elimination reactions can occur as a competing process, leading to the formation of side products. smolecule.com Elimination reactions, typically following an E2 (Elimination Bimolecular) mechanism, are favored by the use of strong, sterically hindered bases. vaia.com

In an E2 reaction, a strong base abstracts a proton from the carbon atom adjacent (beta-position) to the carbon bearing the bromine. Simultaneously, the C-Br bond breaks, and a double bond is formed between the alpha and beta carbons, resulting in an alkene. For this compound, the E2 reaction would lead to the formation of 3-methoxyprop-1-ene.

The choice of nucleophile/base is critical in determining the ratio of substitution to elimination products.

Strong, non-bulky bases/nucleophiles (e.g., NaOH, NaOCH(_3)) tend to favor S(_N)2 substitution. vaia.combrainly.com

Strong, bulky bases (e.g., potassium tert-butoxide) favor E2 elimination because their size hinders them from acting as nucleophiles at the sterically unhindered carbon, making proton abstraction more likely. vaia.com

Therefore, when using this compound in synthesis, careful selection of the base and reaction conditions is necessary to minimize the formation of the undesired elimination product, 3-methoxyprop-1-ene. researchgate.net

Organometallic Reactions Involving this compound

This compound is a versatile reagent in organometallic chemistry, primarily utilized as a precursor to form organometallic reagents which then serve as nucleophilic sources of a 3-methoxypropyl group. Its reactivity is centered around the carbon-bromine bond, which can undergo oxidative addition with various metals to generate highly reactive intermediates. These intermediates are crucial for the formation of new carbon-carbon and carbon-heteroatom bonds.

The most prominent organometallic reaction involving this compound is the formation of its corresponding Grignard reagent, 3-methoxypropylmagnesium bromide. This reagent is a cornerstone in synthetic chemistry for introducing the 3-methoxypropyl moiety into a wide array of organic molecules. mnstate.edu Beyond magnesium, reactions with other metals like lithium and the use of its Grignard derivative in transmetalation reactions (e.g., with cadmium or iron salts) further broaden its synthetic utility. researchgate.netacs.orgthieme-connect.de

Grignard Reagent Formation and Reactions

This compound readily reacts with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to form 3-methoxypropylmagnesium bromide. libretexts.org This reaction is a classic example of Grignard reagent synthesis, where magnesium undergoes oxidative insertion into the carbon-bromine bond. mnstate.edu The presence of the ether solvent is crucial as it coordinates to the magnesium center, stabilizing the organometallic species. libretexts.org For the reaction to commence, the magnesium surface may need activation to remove the passivating layer of magnesium oxide; this can be achieved by adding a small crystal of iodine or a few drops of the pre-formed Grignard reagent. masterorganicchemistry.comtesisenred.net

The resulting Grignard reagent, 3-methoxypropylmagnesium bromide, is a potent nucleophile and a strong base. mnstate.edu It is widely used in nucleophilic addition reactions to carbonyl compounds and in substitution reactions. For instance, it has been employed in the synthesis of intermediates for D-biotin. patsnap.com In one patented method, the Grignard reagent is prepared in THF and then reacted with a lactone derivative to yield a key intermediate. patsnap.com The reaction conditions for the Grignard formation are typically controlled between 40-60°C. patsnap.com

Detailed research has also explored the reaction of (3-methoxypropyl)magnesium bromide with other chemical species. For example, its addition to a Weinreb amide in THF at -78°C demonstrates its utility in forming ketones. commonorganicchemistry.com Another study details its addition to an imine at -78°C, followed by warming to room temperature, to synthesize a substituted amine. tesisenred.net

| Reactant | Reagents | Solvent | Temperature | Product | Yield | Reference |

| Compound 3 (lactone) | 1. Mg, this compound | THF | 50-60°C | Compound 4 | >75% (total) | patsnap.com |

| Weinreb Amide | 1. (3-methoxypropyl)magnesium bromide (2M in THF) | THF | -78°C | Ketone | - | commonorganicchemistry.com |

| Imine | 1. Mg, I₂, 1-bromo-3-methoxypropane2. Imine | THF | -78°C to RT | Substituted Amine | 92% | tesisenred.net |

Table 1: Selected Reactions Involving 3-Methoxypropylmagnesium Bromide.

Furthermore, the reactivity of 3-methoxypropylmagnesium bromide can be influenced by catalysts. In the presence of iron salts, the Grignard reagent undergoes reactions that can lead to reduction products. researchgate.net Research has shown that the iron-catalyzed reaction can proceed via β-elimination of the 3-methoxypropylmagnesium intermediate to afford allyl methyl ether, which is subsequently cleaved to propylene. researchgate.net This highlights a different reaction pathway for the Grignard reagent, moving away from simple nucleophilic addition. researchgate.net

Other Organometallic Derivatives

Beyond Grignard reagents, this compound serves as a precursor for other organometallic compounds. It can be used to synthesize organolithium and organocadmium reagents.

The reaction of this compound with lithium metal can produce 1-lithio-3-methoxypropane. Research has determined the X-ray crystal structure of this organolithium reagent, revealing it exists as a tetramer in the solid state. acs.org Organolithium reagents are generally more reactive than their Grignard counterparts and are also powerful nucleophiles and bases. masterorganicchemistry.com

Additionally, the Grignard reagent derived from this compound can undergo transmetalation. The reaction of (3-methoxypropyl)magnesium chloride with cadmium(II) chloride has been used to prepare bis(3-methoxypropyl)cadmium. thieme-connect.de This organocadmium reagent is noted to be less reactive than the corresponding Grignard or organolithium reagent, which can be advantageous for certain selective transformations.

This compound has also been used in the synthesis of complex organometallic structures, such as nickelacarboranes. mdpi.com In this context, it acts as an alkylating agent. It reacts with the trimethylammonium salt of 1-mercapto-ortho-carborane in ethanol (B145695) to form a carboranyl thioether, 1-(MeO(CH₂)₃S)-1,2-C₂B₁₀H₁₁ with a 71% yield. mdpi.comresearchgate.net This thioether is a key ligand precursor for the synthesis of the final nickelacarborane complex. mdpi.com

| Metal/Reagent | Solvent | Product | Research Finding | Reference |

| Lithium | - | 1-Lithio-3-methoxypropane | Forms a tetrameric structure in the solid state. | acs.org |

| (3-Methoxypropyl)magnesium chloride, CdCl₂ | - | Bis(3-methoxypropyl)cadmium | Synthesis of an organocadmium reagent. | thieme-connect.de |

| Trimethylammonium salt of 1-mercapto-ortho-carborane | Ethanol | 1-(MeO(CH₂)₃S)-1,2-C₂B₁₀H₁₁ | Alkylation to form a thioether precursor for nickelacarboranes. | mdpi.comresearchgate.net |

Table 2: Formation of Other Organometallic Derivatives from this compound.

Applications of 1 Bromo 3 Methoxypropane in Complex Molecule Synthesis

Role as a Versatile Synthetic Intermediate

1-Bromo-3-methoxypropane serves as a versatile synthetic intermediate primarily due to its bifunctional nature. The presence of a bromine atom, a good leaving group, at one end of the propane (B168953) chain and a methoxy group at the other allows for its use in a variety of nucleophilic substitution reactions. This enables the introduction of the 3-methoxypropyl group into a wide range of molecules. The 3-methoxypropyl moiety can act as a flexible linker or a key pharmacophoric element in the final target compound. Its utility is demonstrated in the synthesis of various organic compounds, including those with applications in the pharmaceutical and agrochemical industries.

The reactivity of the carbon-bromine bond allows for facile reaction with a diverse array of nucleophiles, such as amines, phenols, and thiols, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This straightforward alkylation capability makes it a valuable building block for chemists seeking to modify existing molecular scaffolds or to construct new ones from simpler precursors.

Pharmaceutical Chemistry Applications

In the realm of pharmaceutical chemistry, this compound has emerged as a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its ability to introduce the 3-methoxypropyl side chain is a key step in the synthetic routes of various drugs.

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

The incorporation of the 3-methoxypropyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This can include modulating lipophilicity, improving metabolic stability, and providing a key binding interaction with a biological target.

This compound is a key raw material in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma. nih.govnih.govnih.gov In the synthesis of a key intermediate for Brinzolamide, this compound is used to alkylate a secondary amine. nih.govnih.gov This reaction introduces the (R)-4-(ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e] nih.govnih.govthiazine-6-sulfonamide 1,1-dioxide side chain, which is essential for the drug's therapeutic activity. nih.govnih.govnih.gov

Various synthetic methodologies have been patented for this alkylation step, often employing a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide or acetonitrile. nih.govnih.gov The reaction conditions are optimized to ensure high yield and purity of the desired intermediate.

Table 1: Reaction Conditions for the Synthesis of a Brinzolamide Intermediate

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Purity (HPLC) |

| Compound II | This compound | Potassium Carbonate | Dimethyl Sulfoxide | 70-80°C | 86% | 98.8% |

| Compound II | This compound | Cesium Carbonate | Acetonitrile | 70°C | 82.7% | 98.5% |

| Compound II | This compound | Sodium Methoxide (B1231860) | Dimethylformamide | 80°C | 86.1% | 98.7% |

Data sourced from patent literature describing the synthesis of Brinzolamide intermediates.

In the development of new treatments for cardiovascular diseases, structural modifications of lead compounds are crucial for optimizing their efficacy and safety profiles. The introduction of specific alkyl ether side chains can influence a compound's interaction with its biological target. Research into novel calcium channel blockers has explored a variety of structural motifs. One study detailed the synthesis of a series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines as potential antihypertensive agents. While this particular series utilizes a 3-(aryloxy)propyl linker, it highlights the therapeutic interest in three-carbon chain linkers in the design of cardiovascular drugs. The 3-methoxypropyl group, installable via this compound, represents a similar structural element that could be employed in the design of new cardiovascular drug candidates.

Advanced Drug Molecule Derivatization

This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). chem-iso.com Its utility lies in its unique chemical structure, featuring a reactive bromine atom and a stable methoxy group, which allows for the strategic modification, or derivatization, of drug molecules. Derivatization is a process used to modify the chemical structure of a compound to enhance its properties, such as therapeutic efficacy, stability, or bioavailability.

The primary role of this compound in this context is as an alkylating agent. The carbon-bromine bond is susceptible to nucleophilic substitution, enabling the introduction of the 3-methoxypropyl group onto various functional groups present in a parent drug molecule, such as amines, phenols, or thiols. This addition can significantly alter the physicochemical properties of the molecule. For instance, introducing the flexible and moderately polar methoxypropyl chain can improve a drug's solubility or its ability to cross biological membranes. Its use in these synthetic processes contributes to the efficient synthesis of diverse derivatives with varied therapeutic properties, finding application in the development of anti-inflammatory drugs, analgesics, and cardiovascular medications. chem-iso.com

| Parameter | Description |

| Reagent | This compound |

| Function | Alkylating agent for introducing the 3-methoxypropyl group |

| Target Functional Groups | Amines (-NH2), Hydroxyls (-OH), Thiols (-SH) |

| Purpose of Derivatization | Modification of solubility, lipophilicity, and membrane permeability |

| Therapeutic Areas | Anti-inflammatories, Analgesics, Cardiovascular Medications chem-iso.com |

Agrochemicals Synthesis

The agricultural sector utilizes this compound as a versatile building block in the synthesis of modern agrochemicals. chem-iso.com Its application in this field is critical for developing more effective and environmentally considerate products for crop protection. chem-iso.com The compound's ability to undergo substitution reactions makes it a valuable intermediate for creating a range of customized agricultural chemicals. chem-iso.com

Similarly, this compound is a precursor in the production of certain fungicides. chem-iso.com The 3-methoxypropyl group, when incorporated into a fungicide's structure, can enhance its efficacy against pathogenic fungi. This structural modification can lead to improved penetration of the fungal cell wall or better interaction with the molecular target within the fungus. The development of new fungicidal derivatives using this building block is part of an ongoing effort to combat fungal resistance and protect crop yields. chem-iso.com

| Agrochemical Type | Role of this compound | Potential Benefit of Methoxypropyl Group |

| Herbicides | Intermediate for synthesis chem-iso.com | Modulates lipophilicity, plant uptake, and translocation |

| Fungicides | Precursor for synthesis chem-iso.com | Enhances penetration of fungal cell walls and target interaction |

Specialty Chemicals Development

The application of this compound extends to the manufacturing of specialty chemicals, where its specific properties are leveraged to create high-value materials for advanced technologies. chem-iso.com

While not a primary application, the physical properties of this compound are relevant to its potential use in solvent formulations. With a boiling point of approximately 132-133 °C and a density of around 1.36 g/cm³, it possesses characteristics of a specialty organic solvent. echemi.comchemicalbook.com Electronics-grade solvents require high purity and specific physical properties to be suitable for processes like cleaning semiconductor wafers or acting as a medium for chemical reactions in electronics manufacturing. The combination of an ether and an alkyl halide in one molecule gives it unique solvency characteristics that could be exploited in specific niche applications within the electronics industry.

Polymer Additives

Currently, specific research detailing the direct application of this compound in the synthesis of polymer additives is not extensively available in the public domain. While it is a versatile alkylating agent and could theoretically be used to synthesize components for polymer formulations, such as plasticizers, flame retardants, or stabilizers, explicit examples are not prominently documented in scientific literature.

Contributions to Polymer Chemistry and Materials Science

The use of this compound for the synthesis of functionalized monomers is a plausible application due to its chemical reactivity as an alkylating agent. It can introduce the methoxypropyl group onto various molecular scaffolds, potentially converting them into monomers with specific properties. However, detailed research articles or patents explicitly demonstrating the synthesis of functionalized monomers using this compound are not readily found.

The integration of the methoxypropyl group from this compound into polymeric structures could offer a method for modifying polymer properties. This could be achieved by either polymerizing monomers functionalized with this group or by post-polymerization modification.

Polyaminoazide Mixtures for Nanosponges: There is no available scientific literature that describes the use of this compound in the synthesis of polyaminoazide mixtures for nanosponges.

Functionalized Cyclic Carbonates: Functionalized cyclic carbonates are important monomers for creating innovative polycarbonates and polyurethanes northeastern.edubirmingham.ac.uknih.gov. While various methods exist for synthesizing these monomers, there are no specific examples in the provided research that utilize this compound for their functionalization polykey.euresearchgate.net.

Aliphatic Polycarbonates: Aliphatic polycarbonates are a class of polymers known for their biodegradability and biocompatibility nih.gov. Functionalization of these polymers is an active area of research to tailor their properties for various applications. The introduction of functional groups can be achieved through different chemical strategies. In principle, this compound could be used to introduce ether functionalities into the polymer structure, for instance, by reacting it with hydroxyl or other nucleophilic groups present on the polycarbonate backbone or on the monomers used in their synthesis. However, specific examples of this application are not detailed in the available literature.

Ionic Liquid Synthesis and Applications

This compound serves as a valuable precursor in the synthesis of functionalized ionic liquids. Its role is primarily as an alkylating agent to introduce the 3-methoxypropyl group onto the cation of the ionic liquid, thereby tuning its physical and chemical properties for specific applications.

Phosphonium (B103445) salts are a class of compounds that can be used as ionic liquids. Their synthesis often involves the quaternization of a phosphine (B1218219) with an alkyl halide iaea.org. In this reaction, the lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a P-C bond and a positively charged phosphonium cation.

This compound can be used as the alkyl halide in this synthesis. For example, its reaction with a tertiary phosphine, such as triphenylphosphine, would yield a (3-methoxypropyl)triphenylphosphonium bromide salt. This reaction is analogous to the synthesis of other phosphonium halides, such as the reaction of triphenylphosphine with methyl bromide to form methyltriphenylphosphonium bromide wikipedia.org. A similar reaction has been reported for the synthesis of (3-bromopropyl)triphenylphosphonium bromide from 1,3-dibromopropane (B121459) and triphenylphosphine semanticscholar.org.

Table 1: Synthesis of a Phosphonium Halide Precursor

| Reactant 1 | Reactant 2 | Product |

|---|

Functionalized ionic liquids are being extensively researched for their potential in carbon dioxide (CO2) capture mdpi.comfrontiersin.orgnd.eduresearchgate.net. The ability to tune the structure of the ionic liquid's cation or anion allows for the design of materials with enhanced CO2 solubility and selectivity.

The synthesis of imidazolium-based ionic liquids, a common class of ionic liquids, is often achieved by the alkylation of an N-substituted imidazole, such as 1-methylimidazole, with an alkyl halide mdpi.comrsc.orgnih.govresearchgate.net. This compound can be employed as the alkylating agent in this process to introduce a methoxypropyl side chain onto the imidazolium cation. The resulting cation, 1-(3-methoxypropyl)-3-methylimidazolium, can then be paired with various anions to form a task-specific ionic liquid. The presence of the ether group in the side chain is thought to enhance the interaction with CO2, thus improving the gas capture performance.

Table 2: Synthesis of a Functionalized Imidazolium Cation for Ionic Liquids

| Reactant 1 | Reactant 2 | Product Cation |

|---|

Advanced Inorganic and Organometallic Chemistry Applications

This compound serves as a crucial building block in the sophisticated realm of inorganic and organometallic chemistry, particularly in the synthesis of complex boron cluster compounds known as carboranes. Its unique structure allows for the introduction of a flexible methoxypropyl tether onto the carborane cage, which can influence the electronic properties and reactivity of the resulting derivatives. This has led to significant advancements in the development of novel materials and catalytic systems.

Carborane Derivatives Synthesis (e.g., carboranyl thioethers, metallacarboranes)

The synthesis of functionalized carboranes is a pivotal area of research, and this compound has been effectively employed in the creation of carboranyl thioethers. These compounds are precursors to metallacarboranes, which are sandwich compounds analogous to metallocenes and are of great interest for their potential applications in catalysis.

The synthesis of new carboranyl thioethers involves the alkylation of the trimethylammonium salt of 1-mercapto-ortho-carborane with this compound. researchgate.net This reaction attaches the 3-methoxypropyl group to the carborane cage via a sulfur atom. Subsequent deboronation of these thioethers with cesium fluoride in ethanol (B145695) yields the corresponding nido-carboranes. researchgate.net These anionic nido-carborane ligands are then reacted with transition metal complexes to form metallacarboranes. For instance, the reaction with various nickel(II) phosphine complexes leads to the formation of a series of nickelacarboranes. researchgate.net

| Compound Name | Chemical Formula | Role in Synthesis |

| This compound | C4H9BrO | Alkylating agent to introduce the methoxypropyl group. |

| 1-mercapto-ortho-carborane trimethylammonium salt | C5H19B10NS | Starting carborane material. |

| 1-MeO(CH2)3S-1,2-C2B10H11 | C6H20B10OS | Carboranyl thioether intermediate. |

| Cs[7-MeO(CH2)3S-7,8-C2B9H11] | C6H19B9CsOS | Nido-carborane ligand precursor. |

| 3,3-dppe-1-MeO(CH2)2S-closo-3,1,2-NiC2B9H10 | C31H40B9NiOP2S | Final nickelacarborane product. |

Catalytic Systems Development (e.g., nickelacarboranes in carbene transfer reactions)

Metallacarborane clusters, including the nickelacarboranes synthesized using this compound derivatives, are of significant interest for their potential catalytic applications. These compounds are considered isolobal analogues of cyclopentadienyl derivatives of transition metals, which are well-known for their catalytic activity.

Metallacarborane-based catalytic systems have been successfully utilized in a variety of chemical transformations, including selective carbene transfer reactions. researchgate.net Carbene transfer reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The specific nickelacarboranes derived from this compound are being investigated for their efficacy in such catalytic processes. The presence of the methoxypropyl side chain can modulate the electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity in reactions like cyclopropanation and C-H insertion.

| Catalyst Type | Precursor derived from this compound | Application |

| Nickelacarboranes | 3,3-(R'R2P)2-1-MeO(CH2)2S-closo-3,1,2-NiC2B9H10 | Selective carbene transfer reactions |

Advanced Analytical and Computational Studies of 1 Bromo 3 Methoxypropane

Spectroscopic Characterization in Research

Spectroscopic methods are central to the analysis of 1-bromo-3-methoxypropane, offering insights into its electronic and structural features. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for its characterization.

NMR spectroscopy is an indispensable technique for the detailed structural analysis of this compound and its derivatives. By observing the magnetic behavior of atomic nuclei, researchers can map out the connectivity and chemical environment of atoms within a molecule.

The structure of this compound (CH₃-O-CH₂-CH₂-CH₂-Br) contains four unique sets of protons. Based on established principles of chemical shifts and spin-spin coupling, the expected ¹H NMR spectrum would exhibit the following signals:

A singlet for the methoxy (CH₃-O-) protons: This signal, integrating to three protons, would appear as a singlet because these protons have no adjacent hydrogen atoms to couple with. Its chemical shift would be in the typical range for methyl ethers.

A triplet for the methylene (-O-CH₂-) protons: This signal, integrating to two protons, would be split into a triplet by the two adjacent protons on the central methylene group.

A multiplet (quintet) for the central methylene (-CH₂-) protons: These two protons are coupled to the two protons on the methylene group adjacent to the oxygen and the two protons on the methylene group adjacent to the bromine. This would result in a complex multiplet, likely a quintet.

A triplet for the brominated methylene (-CH₂-Br) protons: This signal, integrating to two protons, would be shifted significantly downfield due to the deshielding effect of the electronegative bromine atom. It would appear as a triplet due to coupling with the two protons on the adjacent central methylene group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) |

| CH₃ -O- | ~3.3 | Singlet | 3H | N/A |

| -O-CH₂ - | ~3.5 | Triplet | 2H | J ≈ 6.2 Hz |

| -CH₂-CH₂ -CH₂- | ~2.1 | Quintet | 2H | J ≈ 6.5 Hz |

| -CH₂ -Br | ~3.6 | Triplet | 2H | J ≈ 6.8 Hz |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and to gain information about their chemical environment. In the ¹³C NMR spectrum of this compound, four distinct signals are expected, corresponding to the four unique carbon atoms in the molecule.

The chemical shifts of these signals are influenced by the electronegativity of the atoms attached to them. The carbon atom bonded to the highly electronegative bromine atom would be expected to have a significantly different chemical shift compared to the others. Similarly, the carbon atoms of the methoxy group and the methylene group attached to oxygen will have characteristic chemical shifts. The decreasing effect on the chemical shift is noticeable as the carbon atom is further from an electronegative atom. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ -O- | ~58 |

| -O-CH₂ - | ~70 |

| -CH₂-CH₂ -CH₂- | ~32 |

| -CH₂ -Br | ~34 |

Phosphorus-31 NMR (³¹P NMR) spectroscopy is a crucial analytical tool for the characterization of organophosphorus compounds, such as phosphine (B1218219) derivatives that can be synthesized from this compound. The chemical shift in a ³¹P NMR spectrum is highly sensitive to the oxidation state, coordination number, and bonding environment of the phosphorus atom.

For instance, this compound can be used as an alkylating agent to synthesize phosphines. A generic reaction would involve the displacement of the bromide by a phosphide anion to form a new carbon-phosphorus bond. The resulting tertiary phosphine containing the 3-methoxypropyl group would exhibit a characteristic signal in the ³¹P NMR spectrum. The chemical shift for a trialkylphosphine typically appears in a specific region of the spectrum, which is distinct from that of its oxidized counterpart, the phosphine oxide. This makes ³¹P NMR an excellent technique for monitoring the synthesis and purity of such derivatives.

Table 3: Typical ³¹P NMR Chemical Shift Ranges for Related Phosphorus Compounds

| Compound Type | Typical Chemical Shift (δ, ppm) |

| Trialkylphosphines (R₃P) | -60 to 0 |

| Triarylphosphines (Ar₃P) | -10 to 10 |

| Trialkylphosphine oxides (R₃P=O) | +25 to +50 |

| Triarylphosphine oxides (Ar₃P=O) | +20 to +40 |

Boron-11 NMR (¹¹B NMR) spectroscopy is the definitive method for characterizing boron-containing compounds, including carborane derivatives. Carboranes are clusters of boron and carbon atoms, and their derivatives are of significant interest in various fields. This compound can be used to introduce a 3-methoxypropyl group onto a carborane cage, typically through the reaction of its Grignard reagent with a halogenated carborane.

The ¹¹B NMR spectrum of a parent carborane, such as m-carborane (1,7-C₂B₁₀H₁₂), displays a set of signals corresponding to the different boron environments in the icosahedral cage. When a substituent like the 3-methoxypropyl group is attached to a boron atom, it causes a significant change in the chemical shift of that specific boron nucleus. This substitution leads to a downfield shift for the resonance of the substituted boron atom. semanticscholar.org The analysis of the ¹¹B NMR spectrum, including the chemical shifts and signal intensities, allows for the precise determination of the substitution pattern on the carborane cage. semanticscholar.orgresearchgate.net

Table 4: Representative ¹¹B NMR Chemical Shifts (ppm) for B-Substituted m-Carborane Derivatives

| Compound | B(9,10) | B(5,12) | B(4,6,8,11) | B(2,3) |

| 1,7-C₂B₁₀H₁₂ | -10.9 | -5.8 | -13.9 | -16.0 |

| 9,10-I₂-1,7-C₂B₁₀H₁₀ | -19.5 | -3.0 | -10.4 | -17.0 |

| 9,10-(CH₂=CHCH₂)-1,7-C₂B₁₀H₁₀ | +0.6 | -5.4 | -12.5 | -19.1 |

Data is illustrative of shifts upon B-substitution. The 3-methoxypropyl group would induce a similar downfield shift at the point of attachment.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is employed to confirm its molecular weight and to study its fragmentation patterns, which provides further structural information.

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance. docbrown.infoyoutube.com

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (•Br) to form a carbocation, and alpha-cleavage (cleavage of the C-C bond adjacent to the atom bearing the charge). The presence of the ether linkage also influences fragmentation, with cleavage of the C-O and C-C bonds adjacent to the oxygen being common. Predicted collision cross-section data for various adducts of this compound can be computationally generated to aid in its identification. uni.lu

Table 5: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 152.99095 | 123.2 |

| [M+Na]⁺ | 174.97289 | 134.8 |

| [M-H]⁻ | 150.97639 | 126.6 |

| [M+NH₄]⁺ | 170.01749 | 148.0 |

| [M+K]⁺ | 190.94683 | 125.8 |

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In the context of this compound, GC-MS plays a crucial role in assessing its purity and identifying it within complex mixtures.

The gas chromatography component separates the components of a mixture based on their different affinities for a stationary phase within a capillary column. As the sample travels through the column, compounds with lower boiling points and weaker interactions with the stationary phase elute first. For this compound, with a boiling point of approximately 132°C, a suitable temperature program would be employed to ensure its efficient separation from other volatile components. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for preliminary identification.

Following separation by GC, the eluted compounds are introduced into the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance. This fragmentation pattern serves as a molecular "fingerprint," allowing for definitive identification of the compound by comparing the obtained spectrum to a library of known spectra. The study of these fragmentation patterns can also provide valuable information about the compound's structure.

The purity of a this compound sample can be determined by integrating the area of its corresponding peak in the gas chromatogram and comparing it to the total area of all peaks. Any additional peaks would indicate the presence of impurities, which can then be identified by their respective mass spectra. This is particularly important in synthetic chemistry, where byproducts or unreacted starting materials may be present.

Interactive Data Table: Expected GC-MS Data for this compound

| Parameter | Expected Value/Characteristic |

| Retention Time | Dependent on GC column and temperature program |

| Molecular Ion Peak (M+) | m/z 152 and 154 (due to bromine isotopes 79Br and 81Br in ~1:1 ratio) |

| Key Fragmentation Peaks | Expected fragments from the loss of Br, CH3O, and other characteristic cleavages |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) for Mixture Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is an advanced analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. nih.gov Unlike GC-MS, which is typically used for volatile compounds, ESI is a soft ionization technique that can be used for a wide range of molecules, including those that are non-volatile or thermally labile.

In HR-ESIMS, a sample solution is passed through a capillary at a high voltage, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase and enter the mass analyzer. The high resolution of the mass analyzer allows for the measurement of mass-to-charge ratios with exceptional accuracy, often to within a few parts per million (ppm).

This high mass accuracy is a significant advantage for the analysis of complex mixtures. researchgate.net For a sample containing this compound, HR-ESIMS can be used to generate a list of exact masses for all the components in the mixture. From these exact masses, the elemental formula of each component can be determined with a high degree of confidence. This is invaluable for identifying unknown impurities or reaction byproducts without the need for reference standards.

While ESI is a soft ionization technique, some fragmentation can be induced in the ion source (in-source collision-induced dissociation) to provide structural information. The fragmentation patterns observed in HR-ESIMS can be used to confirm the structure of this compound and to elucidate the structures of unknown components in a mixture.

Interactive Data Table: Expected HR-ESIMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C4H9BrO |

| Calculated Monoisotopic Mass | 151.98368 Da |

| Observed [M+H]+ ion (High Resolution) | Expected m/z corresponding to [C4H10BrO]+ with high mass accuracy |

| Isotopic Pattern | Characteristic pattern for a molecule containing one bromine atom |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. libretexts.org The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds (e.g., C-H, C-O, C-Br) vibrate at specific frequencies, and therefore absorb light at characteristic wavenumbers.

An IR spectrum of this compound would display several key absorption bands that correspond to its functional groups. The presence of C-H bonds in the propyl chain would be indicated by stretching vibrations in the region of 2850-3000 cm⁻¹. The C-O ether linkage would exhibit a strong, characteristic stretching absorption band in the fingerprint region, typically around 1050-1260 cm⁻¹. libretexts.org Finally, the C-Br bond would show a stretching vibration at lower wavenumbers, generally in the range of 500-750 cm⁻¹. docbrown.info

The fingerprint region of the IR spectrum, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule as a whole. libretexts.orgdocbrown.info This region is particularly useful for confirming the identity of a compound by comparing its IR spectrum to that of a known standard. The absence of certain absorption bands can also be informative, for example, the lack of a broad absorption around 3200-3600 cm⁻¹ would confirm the absence of a hydroxyl (-OH) group.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkane | C-H stretch | 2850-3000 | Strong |

| Ether | C-O stretch | 1050-1260 | Strong |

| Bromoalkane | C-Br stretch | 500-750 | Medium to Strong |

Vibrational Circular Dichroism (VCD) for Stereochemical Analysis

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com This technique is a powerful tool for determining the absolute configuration of enantiomers in solution. wikipedia.org

However, VCD is only applicable to chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it does not exhibit optical activity and will not produce a VCD spectrum. An attempt to measure the VCD spectrum of this compound would result in a null signal.

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. mdpi.comnsf.gov DFT has become a popular and versatile method in computational chemistry, providing a good balance between accuracy and computational cost. nsf.govnih.gov

For this compound, DFT calculations can be employed to predict a variety of molecular properties, including its optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations provide valuable insights into the molecule's reactivity and stability.

DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com Various functionals are available within DFT, which are approximations for the exchange-correlation energy. The choice of functional and basis set is crucial for obtaining accurate results and should be carefully considered based on the specific properties being investigated.

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. escientificpublishers.com For a flexible molecule like this compound, which has several rotatable single bonds (C-C and C-O), a number of different conformers can exist.

Density Functional Theory (DFT) calculations are a powerful tool for performing conformational analysis. nih.gov By systematically rotating the dihedral angles of the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers of the molecule.

Interactive Data Table: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond | Description |

| C1-C2 | Rotation affects the relative position of the bromine atom. |

| C2-C3 | Rotation affects the overall shape of the propyl chain. |

| C3-O | Rotation affects the orientation of the methyl group. |

Transition State Modeling for Reaction Mechanisms

Transition state modeling is a powerful computational tool used to elucidate the mechanisms of chemical reactions by characterizing the high-energy transition state structure that connects reactants and products. For this compound, a primary haloalkane, these studies are crucial for understanding its behavior in nucleophilic substitution (SN2) and elimination (E2) reactions.

Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface (PES) of a reaction. researchgate.netsciforum.net This process involves calculating the energy of the system as the bond distances and angles change during the reaction. The transition state is identified as a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. nih.gov The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), a critical parameter that governs the reaction rate.

For the SN2 reaction of this compound, the modeling would simulate the backside attack of a nucleophile (e.g., a halide ion or hydroxide) on the carbon atom bonded to the bromine. byjus.com The transition state would feature a pentacoordinate carbon atom where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken. Quantum chemical calculations can determine key geometric parameters of this transient species, such as bond lengths and angles, as well as the activation barrier. researchgate.netresearchgate.net

Solvent effects are also a critical component of this modeling. Calculations can be performed in the gas phase and then repeated using a Polarizable Continuum Model (PCM) to simulate solvents like acetonitrile or water. researchgate.netsciforum.net These models demonstrate that polar solvents can stabilize the charged reactants and products differently than the transition state, often leading to an increase in the activation barrier compared to the gas phase. researchgate.net By comparing the calculated activation energies for competing pathways, such as SN2 versus E2, researchers can predict the reaction's selectivity under various conditions.

| Reaction Phase | Computational Method | Activation Energy (ΔE‡) (kcal/mol) | Key Transition State Bond Distances (Å) |

|---|---|---|---|

| Gas Phase | DFT (M06-2X/6-31+G(d,p)) | 14.5 | C-Cl: 2.45, C-Br: 2.30 |

| Aqueous Solution (PCM) | DFT (M06-2X/6-31+G(d,p)) | 24.8 | C-Cl: 2.38, C-Br: 2.35 |

Prediction of Spectroscopic Parameters

Computational quantum chemistry provides highly accurate predictions of spectroscopic parameters, which are invaluable for structural confirmation and analysis. researchgate.net These theoretical spectra serve as a benchmark for comparison with experimental data. The process typically begins with a geometry optimization of the molecule's structure to find its lowest energy conformation, followed by calculations of specific spectroscopic properties. tau.ac.il

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT functionals like B3LYP. tau.ac.ilnih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus. The final chemical shifts are then reported relative to a standard reference, such as tetramethylsilane (TMS). docbrown.info Such calculations can resolve ambiguities in experimental spectra and provide precise assignments for each proton and carbon atom in the this compound structure. nih.gov

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 | -CH₂Br | 3.55 | 32.5 |

| C2 | -CH₂- | 2.10 | 30.1 |

| C3 | -CH₂O- | 3.45 | 70.2 |

| C4 | -OCH₃ | 3.30 | 58.8 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. tau.ac.il These frequencies correspond to the molecule's fundamental vibrational modes, such as stretching, bending, and rocking. wisc.edu DFT calculations can predict the wavenumber (cm⁻¹) and intensity of each vibrational band. For this compound, this allows for the precise assignment of absorptions corresponding to C-H stretching of the propane (B168953) backbone and methoxy group, C-O-C ether stretching, and the C-Br stretching mode. nih.gov

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2940-3010 | Asymmetric/Symmetric Stretching | C-H (in CH₂, CH₃) |

| 1440-1470 | Bending (Scissoring/Rocking) | C-H (in CH₂) |

| 1110-1130 | Asymmetric Stretching | C-O-C (Ether) |

| 640-660 | Stretching | C-Br |

Quantum Chemical Analysis of Reactivity and Selectivity

Quantum chemical analysis, grounded in conceptual Density Functional Theory (DFT), provides a framework for understanding and predicting the reactivity and selectivity of molecules. mdpi.comresearchgate.net This is achieved by calculating various electronic descriptors that quantify a molecule's response to a chemical attack.

Frontier Molecular Orbital (FMO) Theory: A cornerstone of reactivity analysis is Kenichi Fukui's Frontier Molecular Orbital (FMO) theory, which posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. chemistryviews.orguc.edu For this compound, the HOMO represents the region of highest electron density and is the likely site of electrophilic attack. Conversely, the LUMO is electron-deficient and indicates the most probable site for nucleophilic attack. nih.gov The energy of the LUMO is concentrated around the C-Br antibonding orbital, making the carbon atom attached to the bromine the primary electrophilic center. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. chemistryviews.org

Fukui Functions and Local Reactivity: While FMO theory provides a global picture of reactivity, Fukui functions offer a more detailed, atom-specific view. uchile.cl The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net Condensed Fukui functions are calculated for each atom in the molecule to predict local reactivity.

f⁺(r) indicates the propensity of a site to accept an electron (nucleophilic attack). For this compound, the largest value of f⁺ would be on the C1 carbon, confirming it as the primary electrophilic site.

f⁻(r) indicates the propensity of a site to donate an electron (electrophilic attack). The largest f⁻ values would likely be associated with the oxygen atom due to its lone pairs of electrons.

These descriptors allow for a quantitative prediction of regioselectivity in reactions where multiple attack sites are possible.

| Descriptor | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -10.8 eV | Energy of the most available electrons for donation (site of electrophilic attack). |

| LUMO Energy | 0.9 eV | Energy of the lowest energy orbital to accept electrons (site of nucleophilic attack). |

| HOMO-LUMO Gap | 11.7 eV | Indicates high kinetic stability. |

| Most Probable Site for Nucleophilic Attack | C1 (-CH₂Br) | Predicted by the location of the LUMO and the largest f⁺ value. |

| Most Probable Site for Electrophilic Attack | Oxygen Atom | Predicted by the location of the HOMO and the largest f⁻ value. |

Emerging Research Directions and Future Perspectives

Novel Synthetic Transformations

Recent research has focused on expanding the synthetic utility of 1-bromo-3-methoxypropane beyond simple alkylations. A significant area of interest is its use in organometallic chemistry. The compound is a precursor to the Grignard reagent, 3-methoxypropylmagnesium bromide. This reagent is a powerful tool for forming new carbon-carbon bonds, a fundamental process in organic synthesis. While the formation of Grignard reagents is a classic transformation, ongoing research seeks to uncover novel applications for 3-methoxypropylmagnesium bromide in the construction of complex molecular architectures, including spirocycles, which are important structural motifs in many natural products and pharmaceuticals.

Expanding Scope in Bioactive Molecule Synthesis

A primary driver of research into this compound is its application in medicinal chemistry. The compound is a key intermediate in the synthesis of Brinzolamide, a medication used to treat glaucoma. The synthesis of Brinzolamide highlights the importance of this compound in constructing heterocyclic compounds, which are a cornerstone of many pharmaceutical drugs.

Beyond its established role in Brinzolamide synthesis, researchers are exploring the broader potential of this compound in the development of other bioactive molecules. Studies into analogous bromo-alkoxy compounds have shown promise in the synthesis of antiviral and cytotoxic agents, suggesting that this compound could be a valuable building block in the development of new therapies for a range of diseases. nih.gov The introduction of the 3-methoxypropyl group can influence a molecule's pharmacological properties, such as its solubility and ability to interact with biological targets.

Development of New Functional Materials

The unique properties of the 3-methoxypropyl group are also being exploited in the field of materials science. Researchers are incorporating this functional group into polymers and other materials to create novel functionalities.

One notable example is the development of methoxy-functionalized aliphatic polycarbonates. The incorporation of a 3-methoxypropyl side chain into the polymer structure has been shown to influence the material's hydrolytic properties and enhance its biocompatibility. flinders.edu.au This makes such polymers promising candidates for use in biomedical applications, such as drug delivery systems and medical implants.

Furthermore, the 3-methoxypropyl group can be used to functionalize the surface of nanoparticles, such as silica (B1680970) nanoparticles. flinders.edu.auebrary.net This surface modification can alter the nanoparticles' properties, such as their dispersibility and interaction with other materials, opening up possibilities for their use in composites, coatings, and biomedical imaging. The development of polymers with 3-methoxypropyl functionalities is an active area of research with potential applications in advanced drug delivery systems. nih.gov

Green Chemistry and Sustainable Synthesis Innovations

In line with the growing emphasis on sustainable chemical manufacturing, researchers are investigating greener methods for the synthesis and application of this compound. A key focus is the use of phase-transfer catalysis (PTC). hidenisochema.comwiley-vch.de PTC is a technique that facilitates reactions between substances in different phases (e.g., a water-soluble reactant and an organic-soluble reactant), often allowing for milder reaction conditions, reduced solvent usage, and easier product separation. hidenisochema.comias.ac.in The principles of PTC are highly relevant to the Williamson ether synthesis, a common method for preparing ethers that could be adapted for a more sustainable production of this compound. hidenisochema.com

Another avenue being explored is the use of ionic liquids as alternative reaction media. chemijournal.comuq.edu.au Ionic liquids are salts that are liquid at low temperatures and are considered "green" solvents due to their low volatility, which reduces air pollution. hidenisochema.comchemijournal.com Their unique properties can also enhance reaction rates and selectivity. The application of ionic liquids in nucleophilic substitution reactions, a core reaction type for this compound, could lead to more environmentally benign synthetic processes. dcu.ie

The table below summarizes key research directions and their potential impacts:

| Research Direction | Key Focus | Potential Impact |

| Novel Synthetic Transformations | Exploring new reactions of 3-methoxypropylmagnesium bromide and other derivatives. | Development of new methods for constructing complex organic molecules. |

| Expanding Scope in Bioactive Molecule Synthesis | Use in the synthesis of new pharmaceuticals beyond Brinzolamide, such as antiviral and anticancer agents. | Discovery of new drug candidates for a variety of diseases. |

| Development of New Functional Materials | Incorporation of the 3-methoxypropyl group into polymers and nanoparticles. | Creation of advanced materials with tailored properties for biomedical and other applications. |

| Green Chemistry and Sustainable Synthesis Innovations | Application of phase-transfer catalysis and ionic liquids in the synthesis and reactions of this compound. | More environmentally friendly and efficient chemical manufacturing processes. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-bromo-3-methoxypropane, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution (SN2) between 3-methoxypropanol and hydrobromic acid (HBr) under controlled temperatures (40–60°C). Evidence from synthetic protocols highlights the use of sodium hydride (NaH) in dimethylformamide (DMF) to activate intermediates, as seen in alkylation reactions . Optimization involves adjusting solvent polarity, stoichiometry, and reaction time to maximize yield (>80%) while minimizing side products like elimination derivatives.

Q. What purification techniques are recommended for isolating this compound, and how do physical properties guide these methods?

- Methodological Answer : Due to its boiling point (103.5–132°C ), fractional distillation under reduced pressure is ideal for purification. The compound’s density (1.3–1.36 g/cm³ ) aids in liquid-liquid separation using non-polar solvents. Impurities (e.g., unreacted alcohols) can be removed via aqueous washes (NaHCO₃ or brine) followed by drying over MgSO₄ or molecular sieves. Purity (>97%) is confirmed by GC-MS or NMR .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : As a flammable liquid (flash point 30.6°C ), it requires storage at 2–8°C in inert atmospheres. PPE includes nitrile gloves, flame-resistant lab coats, and safety goggles. Work must occur in fume hoods to avoid inhalation of vapors, which are linked to neurotoxicity in prolonged exposures . Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The methoxy group (-OCH₃) at the 3-position creates steric hindrance, favoring SN2 mechanisms due to the primary alkyl bromide structure. Computational studies (DFT) can model transition states to compare activation energies with analogs like 1-bromopropane. Kinetic experiments (e.g., varying nucleophile concentration) further distinguish SN1/SN2 pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers analyze?

- Methodological Answer :

- ¹H NMR : Peaks at δ 1.95–2.10 ppm (m, 2H, CH₂Br), δ 3.35 ppm (s, 3H, OCH₃), and δ 3.50–3.70 ppm (t, 2H, CH₂O) .